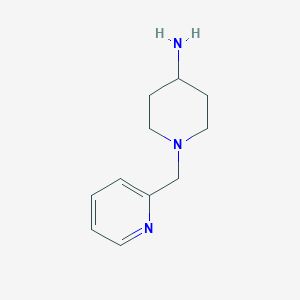
1-(Pyridin-2-ylmethyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-(Pyridin-2-ylmethyl)piperidin-4-amine typically involves multi-step processes such as reductive amination, amide hydrolysis, and N-alkylation. For example, Fang-wei Yang synthesized a related compound, 2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, using similar methods, confirming the structure through NMR and ESI-MS techniques (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of compounds like 1-(Pyridin-2-ylmethyl)piperidin-4-amine is often confirmed using techniques such as NMR, MS, and X-ray crystallography. For instance, Feng Wu synthesized a related compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, and confirmed its structure using these methods (Wu Feng, 2011).
Chemical Reactions and Properties
Compounds structurally similar to 1-(Pyridin-2-ylmethyl)piperidin-4-amine can participate in various chemical reactions, contributing to their diverse properties. For instance, the compound synthesized by Amirnasr et al., involving piperidine, displayed interesting chemical properties when reacting with other elements (M. Amirnasr, K. Schenk, & S. Meghdadi, 2002).
Physical Properties Analysis
The physical properties of such compounds are often characterized using spectroscopic techniques. Shen Li synthesized 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, and analyzed its physical properties (Shen Li, 2012).
Chemical Properties Analysis
Chemical properties are closely tied to the molecular structure and the types of chemical reactions these compounds undergo. For example, research by Raghavaiah et al. on a similar compound involving piperidine and pyridine highlighted the significance of molecular interactions in determining chemical properties (P. Raghavaiah et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis of Complex Compounds : 1-(Pyridin-2-ylmethyl)piperidin-4-amine and its derivatives have been utilized in the synthesis of various complex compounds, demonstrating their role as key intermediates. For instance, the compound has been used in synthesizing specific derivatives with potential as dopamine D4 receptor ligands, highlighting its importance in neuropharmacological research (Yang Fang-wei, 2013). Additionally, the compound's derivatives have shown affinity for various dopamine receptors, further emphasizing its significance in the study of central nervous system disorders (Li Guca, 2014).
Role in Anticancer Activity : The compound's derivatives have been studied for their anticancer activity, indicating their potential in medicinal chemistry. Specifically, derivatives formed through condensation with various amines have exhibited significant anticancer activity against multiple cancer cell lines, reflecting their therapeutic potential (Sandeep Kumar et al., 2013).
CGRP Receptor Antagonist Development : The compound has been identified as a privileged substructure in CGRP receptor antagonists, playing a critical role in the development of treatments for conditions like migraines. Efficient syntheses of these substructures have been established, underscoring the compound's value in drug development (David K. Leahy et al., 2012).
Chemosensory Applications : 1-(Pyridin-2-ylmethyl)piperidin-4-amine derivatives have been synthesized as chemosensors, notably for metal ions like Cu2+. These derivatives exhibit significant colorimetric and fluorescent changes upon binding, showcasing their applications in chemical sensing and environmental monitoring (Xu Zheng et al., 2016).
Stereochemistry and Catalysis : The compound's derivatives have been developed as stereoselective catalysts, illustrating their importance in synthetic chemistry. These derivatives provide a facile approach to producing chiral compounds, indicating their utility in the synthesis of enantiopure pharmaceuticals (H. Tian et al., 2012).
Optical and Electronic Applications : 1-(Pyridin-2-ylmethyl)piperidin-4-amine derivatives have been explored for their optical and electronic properties. These derivatives exhibit strong fluorescence and second harmonic generation, highlighting their potential in fields like material science and photonic devices (P. Raghavaiah et al., 2016).
Safety And Hazards
Direcciones Futuras
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-10-4-7-14(8-5-10)9-11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKZEPLHUMBAES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)piperidin-4-amine | |
CAS RN |
160357-91-5 |
Source


|
| Record name | 1-[(pyridin-2-yl)methyl]piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

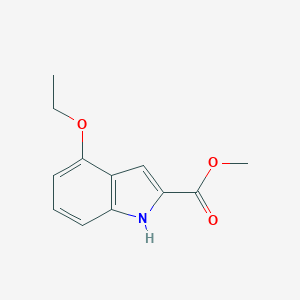
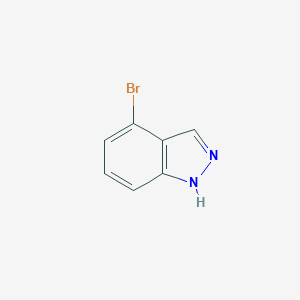
![4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B70935.png)
![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)

![Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate](/img/structure/B70949.png)
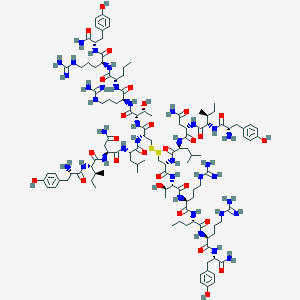

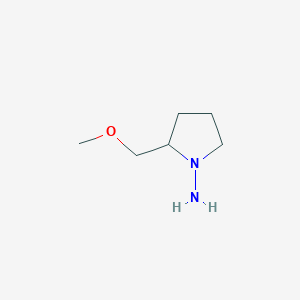
![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)
![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)
![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)
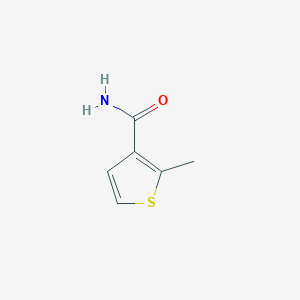
![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)